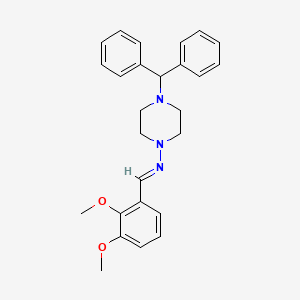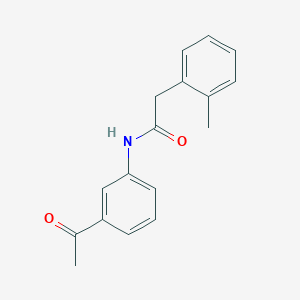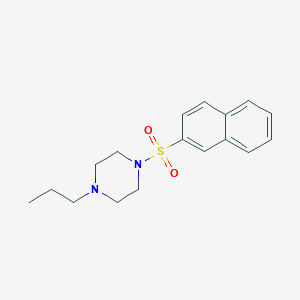
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine, also known as Compound 1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the activity of acetylcholinesterase and reduce beta-amyloid accumulation. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to increase the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to improve cognitive function and reduce inflammation in the brain. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have antidepressant effects and increase the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and receptors in the body, and its ability to induce apoptosis in cancer cells. The limitations of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1. These include:
1. Further studies on the mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 to fully understand its biochemical and physiological effects in the body.
2. Studies on the potential therapeutic applications of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in other diseases, such as Parkinson's disease and multiple sclerosis.
3. Studies on the toxicity and safety of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 at different doses and in different animal models.
4. Development of new synthesis methods for N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 to improve its solubility and reduce its toxicity.
5. Studies on the potential synergistic effects of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 with other drugs or compounds in the treatment of various diseases.
Conclusion:
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are limitations to using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
Synthesemethoden
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with diphenylmethylpiperazine, followed by reduction and cyclization steps. The final product is a white crystalline powder with a molecular weight of 438.57 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to improve cognitive function and reduce beta-amyloid accumulation. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have antidepressant effects.
Eigenschaften
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-24-15-9-14-23(26(24)31-2)20-27-29-18-16-28(17-19-29)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFNFAUVKKOIK-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzhydryl-N-(2,3-dimethoxybenzylidene)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)

![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)


![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)